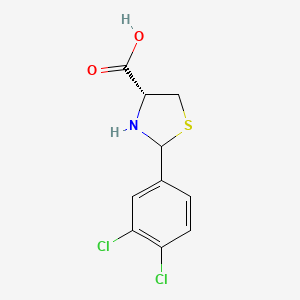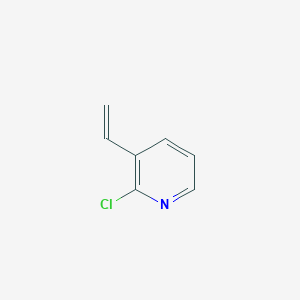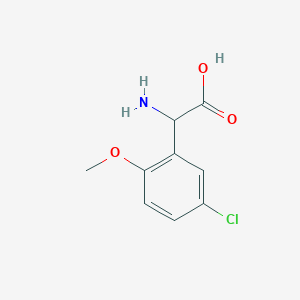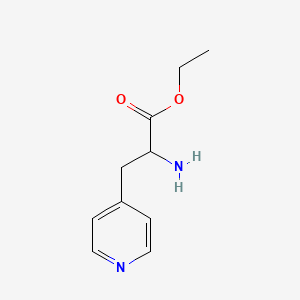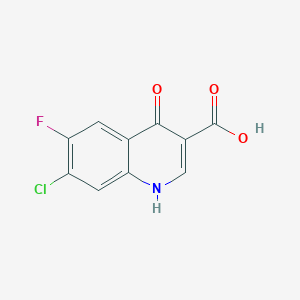
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
説明
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is a heterocyclic organic compound . It is also known as fluoroquinolonic acid .
Synthesis Analysis
This compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .Molecular Structure Analysis
The molecular formula of this compound is C10H5ClFNO3 . It has a molecular weight of 241.608 g/mol .Chemical Reactions Analysis
This compound is used in scientific research and has unique properties that make it an excellent candidate for various applications, including drug discovery and development, molecular biology studies, and antimicrobial research.Physical And Chemical Properties Analysis
The melting point of this compound is 250 °C (dec.) (lit.) . The exact physical and chemical properties of this compound are not available in the current resources.作用機序
Target of Action
The primary target of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolonic acid interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate, and their growth is halted .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, fluoroquinolonic acid prevents the unwinding of the DNA helix, which is necessary for DNA replication . This inhibition disrupts the entire replication process, leading to the death of the bacterial cells .
Pharmacokinetics
Like other quinolones, it is likely to be well-absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the compound, determining its effectiveness in treating infections .
Result of Action
The molecular effect of fluoroquinolonic acid’s action is the inhibition of bacterial DNA replication . On a cellular level, this leads to the death of bacterial cells, effectively treating the infection .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of fluoroquinolonic acid . For example, acidic environments can enhance the absorption of quinolones, while alkaline environments can decrease it . Additionally, certain divalent and trivalent cations can form chelates with quinolones, reducing their absorption and efficacy .
実験室実験の利点と制限
Ciprofloxacin is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity and well-established mechanism of action. However, it is important to note that ciprofloxacin can interfere with the growth of certain bacterial species, and care should be taken when selecting the appropriate antibiotic for a given experiment.
将来の方向性
There are a number of potential future directions for research on ciprofloxacin. One area of interest is the development of new derivatives of ciprofloxacin with improved activity against drug-resistant bacteria. Another area of interest is the investigation of the potential use of ciprofloxacin in combination with other drugs for the treatment of tuberculosis and other diseases. Additionally, there is ongoing research into the potential use of ciprofloxacin as an anti-cancer agent, due to its ability to inhibit DNA synthesis.
科学的研究の応用
Ciprofloxacin has been extensively studied for its antibacterial activity against a wide range of bacterial species. It has also been investigated for its potential use in the treatment of other diseases such as tuberculosis, cancer, and viral infections. Ciprofloxacin has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, and has been used in combination with other drugs for the treatment of drug-resistant tuberculosis.
特性
IUPAC Name |
7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLBBILFCVNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



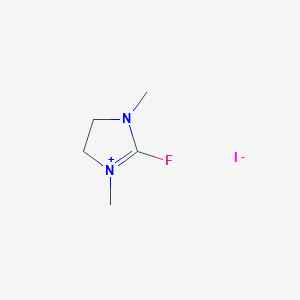



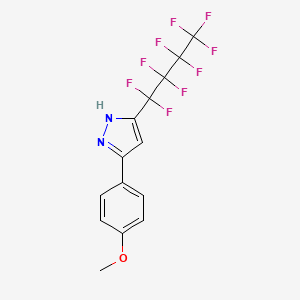

![4-[(3-Fluoropropyl)sulphonyl]toluene](/img/structure/B3039393.png)
![Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B3039395.png)
![(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester](/img/structure/B3039397.png)
